ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1869118-24-0
VCID: VC13795736
InChI: InChI=1S/C16H16N4O4S/c1-3-24-16(21)19-14-10-17-15-13(18-14)8-9-20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,21)
SMILES: CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C16H16N4O4S
Molecular Weight: 360.4 g/mol

ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

CAS No.: 1869118-24-0

Cat. No.: VC13795736

Molecular Formula: C16H16N4O4S

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate - 1869118-24-0

Specification

CAS No. 1869118-24-0
Molecular Formula C16H16N4O4S
Molecular Weight 360.4 g/mol
IUPAC Name ethyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate
Standard InChI InChI=1S/C16H16N4O4S/c1-3-24-16(21)19-14-10-17-15-13(18-14)8-9-20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,21)
Standard InChI Key NROPCWMCOWTXAZ-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate features a bicyclic pyrrolo[2,3-b]pyrazine system, where the pyrrole ring is fused to a pyrazine moiety. The tosyl group (SO2C6H4CH3\text{SO}_2\text{C}_6\text{H}_4\text{CH}_3) at position 5 and the ethyl carbamate (NHCO2C2H5\text{NHCO}_2\text{C}_2\text{H}_5) at position 2 are critical for its reactivity and solubility .

Key Structural Features:

  • Pyrrolo[2,3-b]pyrazine Core: Provides a planar, aromatic system conducive to π-π stacking interactions in biological targets.

  • Tosyl Group: Enhances electrophilicity and stabilizes intermediates during substitution reactions.

  • Ethyl Carbamate: Introduces a hydrolyzable moiety, enabling further functionalization under basic conditions.

PropertyValue
Molecular FormulaC16H16N4O4S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight360.4 g/mol
CAS Number1869118-24-0
Purity (Commercial)≥98%
SolubilitySoluble in DMSO, DMF; insoluble in water

The compound’s low aqueous solubility necessitates the use of polar aprotic solvents in laboratory settings, while its stability under inert atmospheres allows for long-term storage at -20°C .

Synthesis and Scalable Production

Laboratory-Scale Synthesis

The synthesis begins with a pyrrolo[2,3-b]pyrazine precursor, which undergoes sequential functionalization:

  • Sulfonylation: Reaction with toluenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) introduces the tosyl group at position 5.

  • Carbamate Formation: Treatment with ethyl chloroformate and a catalytic base (e.g., triethylamine) installs the ethyl carbamate group at position 2.

Optimized conditions for the sulfonylation step include refluxing in tetrahydrofuran (THF) for 12–24 hours, achieving yields of 70–85% .

Industrial-Scale Optimization

Recent advancements in scaling production, as demonstrated for the structurally analogous ACT051-3 (a Upatinib intermediate), highlight strategies applicable to ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate:

  • Catalyst Efficiency: Substituting palladium acetate with Pd(OAc)2\text{Pd(OAc)}_2 and N,N-diisopropylethylamine\text{N,N-diisopropylethylamine} (DIPEA) reduced catalyst loading by 60%, lowering costs .

  • Reaction Time Extension: Using powdered potassium carbonate instead of granular forms doubled reaction efficiency, achieving near-quantitative yields in pilot batches .

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24 hours48 hours
Yield85%92%
Catalyst Cost$120/g$48/g

These optimizations underscore the compound’s viability for large-scale pharmaceutical manufacturing .

Applications in Drug Discovery

Role as a Kinase Inhibitor Intermediate

Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate is a precursor to JAK1 inhibitors like Upatinib, which modulate immune responses in autoimmune diseases . The tosyl and carbamate groups are retained in final drug molecules, contributing to target binding via:

  • Hydrogen Bonding: Carbamate NH interacts with kinase active-site residues.

  • Hydrophobic Interactions: Tosyl aryl groups anchor the molecule in hydrophobic pockets .

PrecautionRecommendation
Personal Protective EquipmentNitrile gloves, lab coat, goggles
VentilationUse fume hoods for powder handling
First AidRinse eyes with water for 15 minutes; seek medical attention if ingested

Related Compounds and Structural Analogues

Compound NameKey DifferencesApplications
Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamateBulkier tert-butyl groupUpadacitinib intermediate
5-(p-Toluenesulfonyl)-pyrrolo[2,3-b]pyrazineLacks carbamate moietyKinase inhibitor scaffold

The ethyl carbamate variant offers superior solubility compared to tert-butyl analogues, facilitating purification in synthetic workflows .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in stabilizing transition states during cross-coupling reactions.

  • Therapeutic Expansion: Explore derivatives for neurodegenerative and oncological targets.

  • Green Chemistry: Develop aqueous-based sulfonylation protocols to reduce solvent waste.

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